

Technical Guide: Purity and Analysis of (2-Bromo-5-methoxyphenyl)methanol

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Compound of Interest

Compound Name: (2-Bromo-5-methoxyphenyl)methanol

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity and analysis of **(2-Bromo-5-methoxyphenyl)methanol**, a key building block in organic synthesis. This document outlines the physicochemical properties, common analytical techniques for purity assessment, and potential impurities associated with its synthesis.

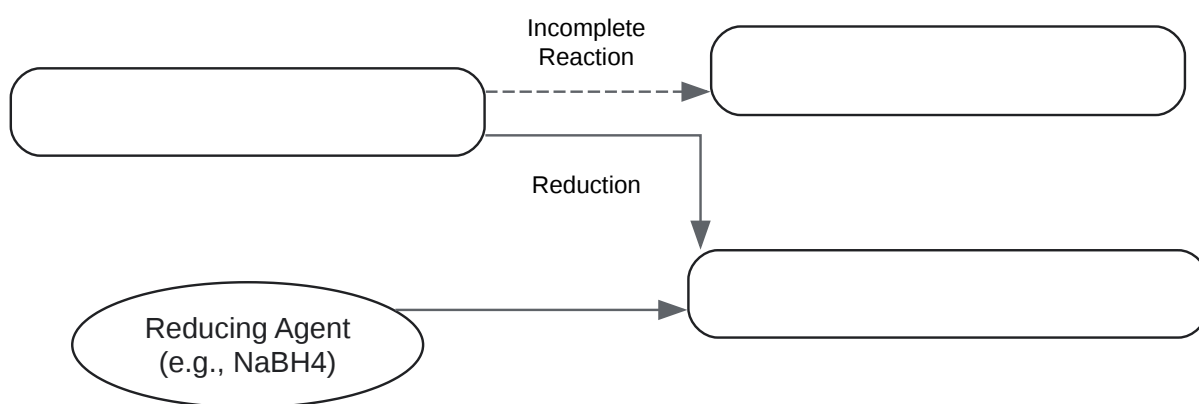
Physicochemical Properties

(2-Bromo-5-methoxyphenyl)methanol is a substituted benzyl alcohol derivative. Its chemical structure and key properties are summarized below.

Property	Value	Source
Molecular Formula	C ₈ H ₉ BrO ₂	[1]
Molecular Weight	217.06 g/mol	[1]
CAS Number	150192-39-5	[1]
Appearance	White to off-white crystalline solid	Commercially available data
Purity (Typical)	≥97% to ≥98%	[2] Commercial Suppliers
Melting Point	48-52 °C	Commercially available data
Boiling Point	~308 °C (Predicted)	
Solubility	Soluble in methanol, ethanol, and chlorinated solvents.	General chemical knowledge

Synthesis and Potential Impurities

(2-Bromo-5-methoxyphenyl)methanol is commonly synthesized via the reduction of 2-bromo-5-methoxybenzaldehyde. This synthetic route is efficient; however, it can lead to specific process-related impurities.



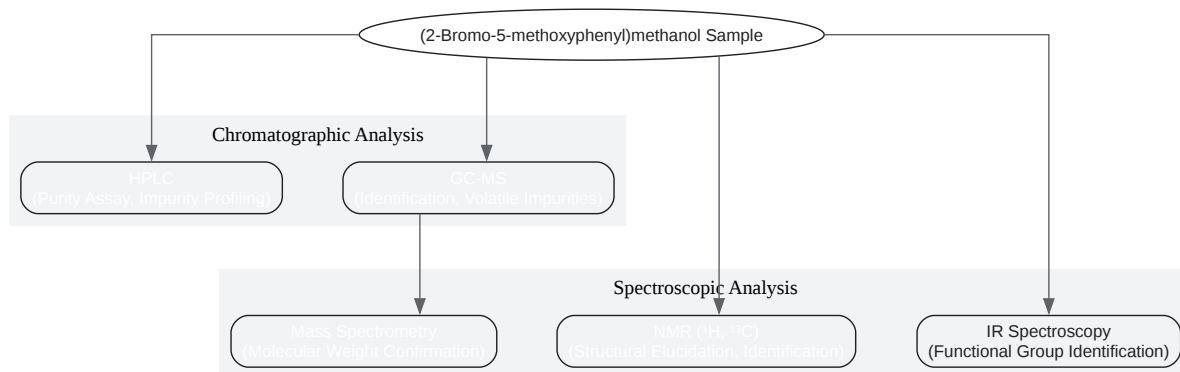
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Fig. 1: Synthesis of **(2-Bromo-5-methoxyphenyl)methanol**.

The most probable impurity arising from this synthesis is the unreacted starting material, 2-bromo-5-methoxybenzaldehyde. Other potential impurities could include by-products from the reducing agent or side reactions, although these are generally present at lower levels.

Analytical Techniques for Purity and Characterization

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of **(2-Bromo-5-methoxyphenyl)methanol**, ensuring its identity, purity, and quality.



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Fig. 2: Analytical workflow for compound analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for determining the purity of **(2-Bromo-5-methoxyphenyl)methanol** and quantifying any impurities. A reversed-phase method is typically employed.

Experimental Protocol (Representative):

Parameter	Condition
Column	C18, 4.6 x 250 mm, 5 μ m
Mobile Phase	Acetonitrile and Water (Gradient or Isocratic)
Detector	UV at 220 nm
Flow Rate	1.0 mL/min
Injection Volume	10 μ L
Column Temperature	30 $^{\circ}$ C
Sample Preparation	Dissolve sample in mobile phase or methanol.

This method effectively separates the target compound from its less polar starting material and other potential impurities. Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, precision, and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification of **(2-Bromo-5-methoxyphenyl)methanol** and for detecting volatile impurities. The mass spectrum provides confirmation of the molecular weight.^[1]

Experimental Protocol (Representative):

Parameter	Condition
Column	DB-5ms, 30 m x 0.25 mm, 0.25 μ m film thickness
Carrier Gas	Helium, constant flow
Inlet Temperature	250 °C
Oven Program	Initial temp. 100°C, ramp to 280°C
Mass Spectrometer	Electron Ionization (EI), scanning from m/z 50-300
Sample Preparation	Dissolve sample in a volatile solvent like dichloromethane or methanol.

The resulting mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound and characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation and confirmation of the identity of **(2-Bromo-5-methoxyphenyl)methanol**. Both ^1H and ^{13}C NMR are utilized.

Expected Spectral Data:

- ^1H NMR (in CDCl_3):
 - A singlet for the methoxy ($-\text{OCH}_3$) protons.
 - A singlet or a broad singlet for the hydroxyl ($-\text{OH}$) proton of the alcohol.
 - A singlet for the benzylic ($-\text{CH}_2\text{OH}$) protons.
 - Signals in the aromatic region corresponding to the three protons on the benzene ring, exhibiting characteristic splitting patterns (doublets and a doublet of doublets).
- ^{13}C NMR (in CDCl_3):

- A signal for the methoxy carbon.
- A signal for the benzylic carbon.
- Signals in the aromatic region for the six carbons of the benzene ring, with carbons attached to electronegative atoms (Br, O) shifted downfield.

Experimental Protocol:

Parameter	Condition
Spectrometer	400 MHz or higher
Solvent	Chloroform-d (CDCl_3) or Dimethyl sulfoxide- d_6 (DMSO-d_6)
Internal Standard	Tetramethylsilane (TMS)
Sample Preparation	Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected Absorptions:

Functional Group	Wavenumber (cm^{-1})
O-H stretch (alcohol)	3200-3600 (broad)
C-H stretch (aromatic)	3000-3100
C-H stretch (aliphatic)	2850-3000
C=C stretch (aromatic)	1450-1600
C-O stretch (alcohol)	1050-1250
C-O stretch (ether)	1000-1300

Data Presentation Summary

The following table summarizes the expected analytical data for **(2-Bromo-5-methoxyphenyl)methanol**.

Analytical Technique	Parameter	Expected Result
HPLC	Purity	≥97%
Retention Time	Dependent on specific method conditions	
GC-MS	Molecular Ion (M ⁺)	m/z 216/218 (due to Br isotopes)
¹ H NMR	Chemical Shifts (δ, ppm)	Aromatic H: ~6.7-7.4; -CH ₂ OH: ~4.7; -OCH ₃ : ~3.8; -OH: variable
¹³ C NMR	Chemical Shifts (δ, ppm)	Aromatic C: ~110-160; -CH ₂ OH: ~64; -OCH ₃ : ~55
IR	Key Absorptions (cm ⁻¹)	~3300 (O-H), ~1250 (C-O), ~1050 (C-O)

Conclusion

The purity and identity of **(2-Bromo-5-methoxyphenyl)methanol** can be reliably determined through a combination of chromatographic and spectroscopic methods. For routine quality control, HPLC is the method of choice for purity assessment and impurity profiling. GC-MS provides valuable information for identification and detection of volatile impurities. NMR and IR spectroscopy are essential for unambiguous structural confirmation. A thorough understanding of the synthesis and potential impurities is crucial for developing robust analytical methods and ensuring the quality of this important chemical intermediate in research and drug development.

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References

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